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Compound of Interest

Compound Name: Psilomethoxin

Cat. No.: B12731010 Get Quote

A guide for researchers and drug development professionals exploring the biotransformation of

two structurally related tryptamines.

This guide provides a detailed comparative study of the metabolic pathways of Psilomethoxin
(4-HO-5-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While the

metabolism of 5-MeO-DMT has been the subject of several scientific investigations, data on

Psilomethoxin remains largely predictive, drawing parallels from its close structural analogs,

psilocin (4-HO-DMT) and 5-MeO-DMT. This document aims to present a comprehensive

overview of the current understanding of their metabolic pathways, supported by available

experimental data for 5-MeO-DMT and hypothesized routes for Psilomethoxin.

Introduction
Psilomethoxin and 5-MeO-DMT are both psychoactive tryptamines that interact with the

serotonergic system. 5-MeO-DMT is a naturally occurring compound found in various plants

and in the venom of the Incilius alvarius toad, and it is known for its potent and short-acting

psychedelic effects.[1] Psilomethoxin, a synthetic tryptamine, is structurally a hybrid of psilocin

and 5-MeO-DMT.[2] Very little is known about the pharmacological and metabolic properties of

Psilomethoxin, with the majority of information being speculative.[2] Understanding the

metabolic pathways of these compounds is crucial for predicting their pharmacokinetic profiles,

potential drug-drug interactions, and overall safety.
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The metabolism of tryptamines primarily involves two phases. Phase I reactions introduce or

expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions

involve the conjugation of these modified compounds with endogenous molecules to increase

their water solubility and facilitate their excretion.

5-MeO-DMT Metabolism
The metabolic fate of 5-MeO-DMT is well-characterized and proceeds through two primary

pathways: O-demethylation and oxidative deamination.[3]

O-demethylation: This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6,

leading to the formation of the active metabolite bufotenine (5-HO-DMT).[3][4] Bufotenine

itself is a psychoactive compound and can be further metabolized.

Oxidative Deamination: The primary route for the inactivation of 5-MeO-DMT is through

oxidative deamination of the ethylamine side chain, a reaction mediated by Monoamine

Oxidase A (MAO-A).[3] This leads to the formation of an unstable aldehyde intermediate,

which is then rapidly oxidized to 5-methoxyindole-3-acetic acid (5-MIAA).[3]

Further Metabolism and Conjugation: Bufotenine, the product of O-demethylation, can also

undergo oxidative deamination by MAO-A to form 5-hydroxyindole-3-acetic acid (5-HIAA).

Both bufotenine and 5-MeO-DMT can also undergo Phase II conjugation reactions, primarily

glucuronidation, to form more water-soluble compounds that are readily excreted in the

urine.[3]

The major urinary metabolite of 5-MeO-DMT in rats is 5-MIAA, accounting for approximately

54% of the administered dose, followed by bufotenine glucuronide (23%), 5-HIAA (14%), and

unconjugated bufotenine (9%).[3]

Hypothetical Metabolic Pathways of Psilomethoxin
Due to the lack of direct experimental studies, the metabolic pathways of Psilomethoxin are

proposed based on the known metabolism of psilocin and 5-MeO-DMT. The presence of both a

4-hydroxyl group and a 5-methoxy group suggests that Psilomethoxin could be a substrate for

several metabolic enzymes.
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Glucuronidation: The most probable metabolic pathway for Psilomethoxin is direct

glucuronidation at the 4-hydroxyl group. This is a common and efficient detoxification

pathway for phenolic compounds like psilocin. The resulting Psilomethoxin-4-O-glucuronide

would be a highly water-soluble conjugate, readily eliminated from the body.

O-demethylation: Similar to 5-MeO-DMT, the 5-methoxy group of Psilomethoxin could be a

target for O-demethylation by CYP enzymes, likely CYP2D6. This would lead to the

formation of 4,5-dihydroxy-N,N-dimethyltryptamine (4,5-HO-DMT).

Oxidative Deamination: The ethylamine side chain of Psilomethoxin is susceptible to

oxidative deamination by MAO-A, which would result in the formation of 4-hydroxy-5-

methoxy-indole-3-acetaldehyde, followed by oxidation to 4-hydroxy-5-methoxy-indole-3-

acetic acid (4-HO-5-MeO-IAA).

N-demethylation: Minor metabolic pathways could also include N-demethylation of the

dimethylamino group by CYP enzymes, leading to the formation of 4-hydroxy-5-methoxy-N-

methyltryptamine (4-HO-5-MeO-NMT) and subsequently 4-hydroxy-5-methoxy-tryptamine (4-

HO-5-MeO-T).

Data Presentation
Quantitative Data on 5-MeO-DMT Metabolism
The following table summarizes the key enzymes and metabolites involved in the metabolism

of 5-MeO-DMT.
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Feature 5-MeO-DMT

Primary Metabolic Pathways Oxidative deamination, O-demethylation

Key Phase I Enzymes
Monoamine Oxidase A (MAO-A), Cytochrome

P450 2D6 (CYP2D6)

Key Phase II Enzymes UDP-glucuronosyltransferases (UGTs)

Primary Metabolites
5-methoxyindole-3-acetic acid (5-MIAA),

Bufotenine (5-HO-DMT)

Other Metabolites
5-hydroxyindole-3-acetic acid (5-HIAA),

Bufotenine glucuronide

Active Metabolites Bufotenine (5-HO-DMT)

Pharmacokinetic Parameters of 5-MeO-DMT in Mice
The table below presents pharmacokinetic parameters of 5-MeO-DMT following intraperitoneal

administration in wild-type mice.[5]

Dose Cmax (µM) Tmax (min)
AUC
(µmol·min/L)

t1/2 (min)

2 mg/kg 1.5 ± 0.3 5 47.6 ± 7.9 9.2 ± 1.5

10 mg/kg 9.8 ± 1.8 5 298.4 ± 45.1 12.0 ± 1.2

20 mg/kg 21.5 ± 4.1 5 598.7 ± 98.3 15.0 ± 2.5

Data are presented as mean ± SD. Cmax: Maximum concentration, Tmax: Time to maximum

concentration, AUC: Area under the curve, t1/2: Half-life.

Mandatory Visualization
Metabolic Pathways
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Hypothetical Metabolism of Psilomethoxin

Metabolism of 5-MeO-DMT
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Caption: Comparative metabolic pathways of Psilomethoxin and 5-MeO-DMT.
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Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
(HLM)
This protocol provides a general framework for assessing the metabolic stability of a test

compound.
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1. Materials:

Test compound (Psilomethoxin or 5-MeO-DMT)

Pooled human liver microsomes (HLM)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) or other suitable organic solvent for quenching

Incubator or water bath at 37°C

LC-MS/MS system for analysis

2. Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Prepare a reaction mixture containing HLM (final concentration typically 0.5-1 mg/mL) in

phosphate buffer.

Pre-warm the HLM suspension to 37°C for 5-10 minutes.

Initiate the metabolic reaction by adding the test compound (final concentration typically 1-10

µM) and the NADPH regenerating system to the pre-warmed HLM suspension.

Incubate the reaction mixture at 37°C.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic

solvent (e.g., acetonitrile) to precipitate the proteins.

Vortex the samples and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a new tube for LC-MS/MS analysis.

Analyze the samples to determine the concentration of the remaining parent compound at

each time point.

3. Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

The slope of the linear portion of the curve represents the elimination rate constant (k).

The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Intrinsic clearance (CLint) can be calculated based on the half-life and the protein

concentration used in the assay.

LC-MS/MS Method for Tryptamine Metabolite Analysis
This protocol outlines a general approach for the quantification of tryptamines and their

metabolites in biological matrices.

1. Sample Preparation:

To a small volume of biological sample (e.g., plasma, urine, or the supernatant from the in

vitro metabolism assay), add an internal standard (a structurally similar compound not

present in the sample).

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

Vortex and centrifuge the sample.

The supernatant can be directly injected into the LC-MS/MS system or subjected to further

cleanup steps like solid-phase extraction (SPE) if necessary.

2. Liquid Chromatography (LC) Conditions (Example):

Column: A C18 reversed-phase column is commonly used.

Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient Elution: A gradient program is typically used to separate the analytes of interest

from the matrix components.

3. Mass Spectrometry (MS) Conditions (Example):

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for

tryptamines.

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves

selecting a specific precursor ion for each analyte and monitoring one or more of its

characteristic product ions.

Optimization: The MS parameters (e.g., declustering potential, collision energy) should be

optimized for each analyte and its internal standard to achieve maximum sensitivity.

4. Data Analysis:

A calibration curve is generated by analyzing standards of known concentrations.

The concentration of the analytes in the unknown samples is determined by comparing their

peak area ratios to the internal standard against the calibration curve.

Conclusion
The metabolic pathways of 5-MeO-DMT are well-documented, with oxidative deamination by

MAO-A and O-demethylation by CYP2D6 being the major routes of biotransformation. In

contrast, the metabolism of Psilomethoxin remains to be experimentally determined. Based

on its chemical structure, it is hypothesized to undergo glucuronidation, O-demethylation,

oxidative deamination, and N-demethylation. Further in vitro and in vivo studies are imperative

to elucidate the precise metabolic fate of Psilomethoxin, which will be critical for

understanding its pharmacokinetic and pharmacodynamic profile and for assessing its potential

for therapeutic use. The experimental protocols provided in this guide offer a starting point for

researchers to investigate the metabolism of these and other novel tryptamine compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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